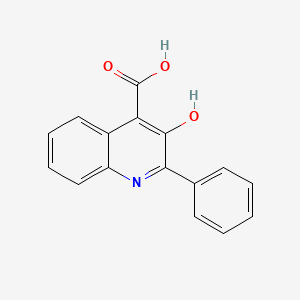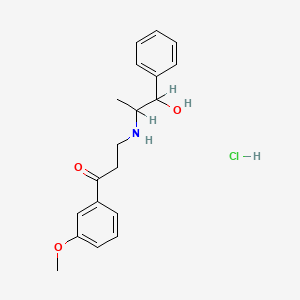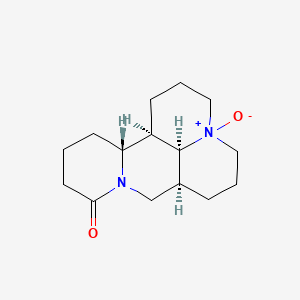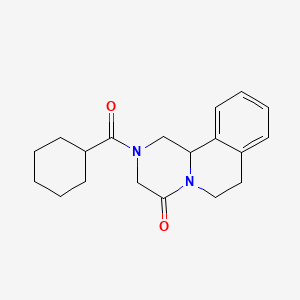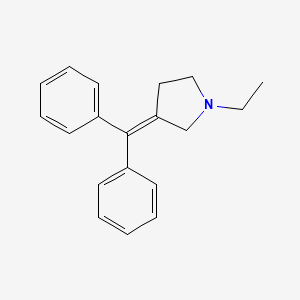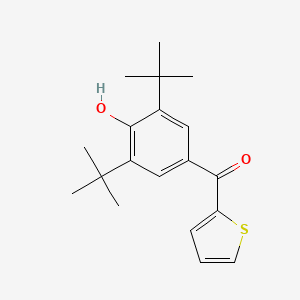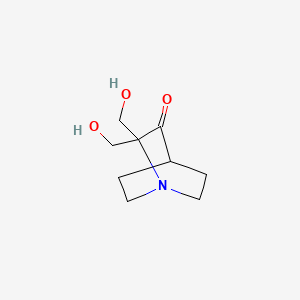
Neoarsphenamine
描述
Neoarsphenamine, also known as Neosalvarsan, is an organoarsenic compound that was developed as an improvement over arsphenamine (Salvarsan). It was introduced in 1912 as a treatment for syphilis and other infectious diseases. This compound was designed to be more soluble and easier to administer than its predecessor, making it a significant advancement in antimicrobial therapy .
准备方法
Synthetic Routes and Reaction Conditions: Neoarsphenamine is synthesized through the condensation of arsphenamine with sodium formaldehyde sulphoxylate. The reaction involves the combination of one or two molecules of formaldehyde sulphoxylate with arsphenamine, resulting in either a mono- or disubstituted product, depending on the conditions of manufacture .
Industrial Production Methods: The industrial production of this compound involves careful control of reaction conditions to ensure the desired product is obtained. The compound must be stored in sealed vials under a nitrogen atmosphere to prevent oxidation, as it is highly sensitive to air .
化学反应分析
Types of Reactions: Neoarsphenamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of arsenic and the compound’s overall structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles that can replace specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of arsenic oxides, while reduction can result in the formation of simpler arsenic-containing compounds .
科学研究应用
Neoarsphenamine has been extensively studied for its antimicrobial properties. It was primarily used to treat syphilis, a disease caused by the bacterium Treponema pallidum. The compound’s ability to target and kill this bacterium made it a groundbreaking treatment in the early 20th century .
In addition to its medical applications, this compound has been used in various research studies to understand the mechanisms of arsenic-based drugs and their effects on biological systems. Its role in the development of modern antimicrobial agents has also been a subject of significant scientific interest .
作用机制
Neoarsphenamine exerts its effects by targeting the bacterium Treponema pallidum. The compound interferes with the bacterium’s metabolic processes, leading to its death. The exact molecular targets and pathways involved in this process are not fully understood, but it is believed that the arsenic component plays a crucial role in disrupting the bacterium’s cellular functions .
相似化合物的比较
Arsphenamine (Salvarsan): The predecessor of neoarsphenamine, used for similar therapeutic purposes but with more challenging administration and higher toxicity.
Sulpharsphenamine: Another arsenic-based compound used in the treatment of syphilis, with different administration routes and toxicity profiles.
Uniqueness: this compound’s primary advantage over arsphenamine is its improved solubility and ease of administration. This made it a more practical option for treating patients, despite being slightly less effective than arsphenamine. Its development marked a significant step forward in the use of arsenic-based drugs for antimicrobial therapy .
属性
IUPAC Name |
sodium;[5-(3-amino-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyanilino]methanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14As2N2O4S.Na/c16-10-5-8(1-3-12(10)18)14-15-9-2-4-13(19)11(6-9)17-7-22(20)21;/h1-6,17-19H,7,16H2,(H,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYSJUFVJUJSOL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)[O-])N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13As2N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196599 | |
| Record name | Neoarsphenamine [INN:NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457-60-3 | |
| Record name | Neoarsphenamine [INN:NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neoarsphenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


